Eletriptan-d5 (hydrochloride)

Chemical Purity HPLC Procurement Specification

Eletriptan-d5 (hydrochloride) is a stable, isotopically labeled analog of the migraine drug eletriptan, characterized by the incorporation of five deuterium atoms at specific non-exchangeable positions within the molecule. As a member of the triptan class, unlabeled eletriptan acts as a selective agonist at 5-HT1B (pKi 8.0) and 5-HT1D (pKi 8.9) receptors.

Molecular Formula C22H27ClN2O2S
Molecular Weight 424.0 g/mol
Cat. No. B12403615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEletriptan-d5 (hydrochloride)
Molecular FormulaC22H27ClN2O2S
Molecular Weight424.0 g/mol
Structural Identifiers
SMILESCN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl
InChIInChI=1S/C22H26N2O2S.ClH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H/t19-;/m1./s1/i1D3,15D2;
InChIKeyYPFFNRRUXKXSTA-DISHMIJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eletriptan-d5 (hydrochloride): A High-Purity Deuterated Internal Standard for Bioanalysis


Eletriptan-d5 (hydrochloride) is a stable, isotopically labeled analog of the migraine drug eletriptan, characterized by the incorporation of five deuterium atoms at specific non-exchangeable positions within the molecule . As a member of the triptan class, unlabeled eletriptan acts as a selective agonist at 5-HT1B (pKi 8.0) and 5-HT1D (pKi 8.9) receptors . This deuterated compound is specifically synthesized for use as an internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, offering a mass shift of +5 Da over the unlabeled analyte to ensure accurate quantification in complex biological matrices .

Precision in Quantification: Why Eletriptan-d5 (hydrochloride) Cannot Be Replaced by a Structural Analog


Selecting an internal standard for LC-MS/MS bioanalysis requires a compound that precisely mirrors the analyte's behavior during sample preparation and ionization to correct for variability. A non-isotopic analog, such as naratriptan, introduces differential recovery and matrix effects due to its distinct physicochemical properties, leading to potential inaccuracies [1]. Even within labeled analogs, the choice of isotope is critical. A deuterated analog like Eletriptan-d3 may still be susceptible to signal contribution from the natural abundance of unlabeled eletriptan, whereas the +5 Da mass shift of Eletriptan-d5 provides a more definitive mass spectrometric separation, ensuring the integrity of the internal standard signal .

Evidence-Based Differentiation: A Quantitative Comparison for Eletriptan-d5 (hydrochloride) Procurement


Chemical Purity: Eletriptan-d5 (hydrochloride) vs. Unlabeled Eletriptan Hydrochloride Standard

The reliability of a quantitative internal standard is founded on its chemical purity. Vendor specifications for Eletriptan-d5 (hydrochloride) are consistently high, with reported HPLC purity of 98.16% and ≥98% . This high chemical purity ensures that the internal standard contributes minimally to the overall analytical signal from impurities, a requirement that is equally critical for the unlabeled analyte standard [1].

Chemical Purity HPLC Procurement Specification

Isotopic Purity Advantage: +5 Da Mass Shift vs. +3 Da Labeled Analog

A key differentiator in the selection of a deuterated internal standard is the magnitude of the mass shift and its isotopic purity. Eletriptan-d5 (hydrochloride) provides a +5 Da shift from the unlabeled analyte, completely separating the internal standard's isotope cluster from the [M+H]+ ion of unlabeled eletriptan . Competing products like rac-Eletriptan-d3 offer only a +3 Da shift, which requires a rigorous assessment of isotopic purity (specified as ≥99% for d1-d3 forms) to ensure no significant signal at the +3 Da channel from the naturally occurring isotopes of the unlabeled analyte . The +5 Da mass shift inherently offers a more robust and simplified approach by eliminating this potential source of cross-talk.

Isotopic Purity Mass Spectrometry Isotopic Interference

Superior Internal Standard Performance Over Structural Analog Internal Standards

The gold standard for quantitative bioanalysis is the use of a stable isotope-labeled (SIL) internal standard, which corrects for variable extraction recovery and ion suppression/enhancement more effectively than a structural analog. A validated method for eletriptan in human plasma using naratriptan as a structural analog internal standard achieved a linear range of 0.5–250.0 ng/mL with accuracy and precision within acceptable limits [1]. However, the fundamental limitation is that naratriptan will not perfectly co-elute with eletriptan, leading to differential matrix effects. A deuterated internal standard like Eletriptan-d5 directly solves this problem by exhibiting near-identical physicochemical properties and co-elution with the analyte, thereby providing superior compensation for sample-to-sample variability.

Bioanalytical Method Validation Matrix Effect Recovery Internal Standard

High-Impact Application Scenarios for Eletriptan-d5 (hydrochloride) in Pharmaceutical Analysis


Validating Bioanalytical Methods for Eletriptan in Plasma for Pharmacokinetic Studies

Eletriptan-d5 (hydrochloride) is the optimal internal standard for developing high-sensitivity LC-MS/MS methods for eletriptan quantification in human plasma. The high chemical purity (≥98%) and definitive +5 Da mass separation provide the precision required to meet regulatory guidelines from the FDA and EMA. This ensures robust pharmacokinetic data for bioequivalence studies, a critical step in generic drug development [1].

Preclinical Pharmacokinetic Profiling and ADME Studies

In drug discovery, accurately tracking the metabolic fate of a lead candidate is essential. Eletriptan-d5 (hydrochloride) serves as a precise tracer tool for quantifying unlabeled eletriptan in preclinical matrices (e.g., rat plasma, liver microsomes). Its isotopic purity ensures reliable measurement, enabling researchers to calculate accurate ADME parameters without interference from biological background signals .

Method Cross-Validation and Quality Control Sample Preparation

Contract Research Organizations (CROs) and analytical laboratories require a reliable source of high-purity internal standard for preparing calibration standards and quality control (QC) samples. The consistent purity of Eletriptan-d5 (hydrochloride) from qualified vendors ensures inter- and intra-lot reproducibility, which is fundamental for maintaining long-term assay performance in regulated bioanalysis.

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